

Comparative Guide: Biological Activity and SAR of Methyl-Substituted Morpholine Derivatives

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Compound of Interest

Compound Name:	1-(3-Methylmorpholin-4-yl)propan-2-amine
CAS No.:	1215927-36-8
Cat. No.:	B2819266

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Executive Summary: The "Magic Methyl" Effect in Morpholines[2]

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely utilized for its favorable solubility and metabolic profile.[1] However, unsubstituted morpholine rings often suffer from rapid oxidative metabolism and limited selectivity.[1] This guide analyzes the "Magic Methyl" effect—the profound pharmacological changes induced by introducing a single methyl group onto the morpholine ring.

Key Findings:

- **Potency:** Site-specific methylation (particularly at C3) can enhance binding affinity by >10-fold through conformational locking and hydrophobic pocket occupation.[2]
- **Selectivity:** Methyl substitution introduces chirality. In PI3K/mTOR inhibitors, specific enantiomers (e.g., (3S)-methylmorpholine) often exhibit superior isoform selectivity compared to racemic or unsubstituted counterparts.[1]

- Metabolic Stability: Methylation at the C2 or C3 positions effectively blocks metabolic "soft spots" (α -carbon oxidation), significantly extending half-life (

).[1]

Structural & Physicochemical Comparison

The introduction of a methyl group is not merely a change in molecular weight; it fundamentally alters the vector of the morpholine oxygen lone pairs and the ring's conformational energy landscape.

Conformational Analysis

Unsubstituted morpholine exists primarily in a low-energy chair conformation. Methyl substitution restricts this flexibility, forcing the substituent into an equatorial position to minimize 1,3-diaxial interactions.[1] This "conformational lock" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon protein binding.

Physicochemical Shift

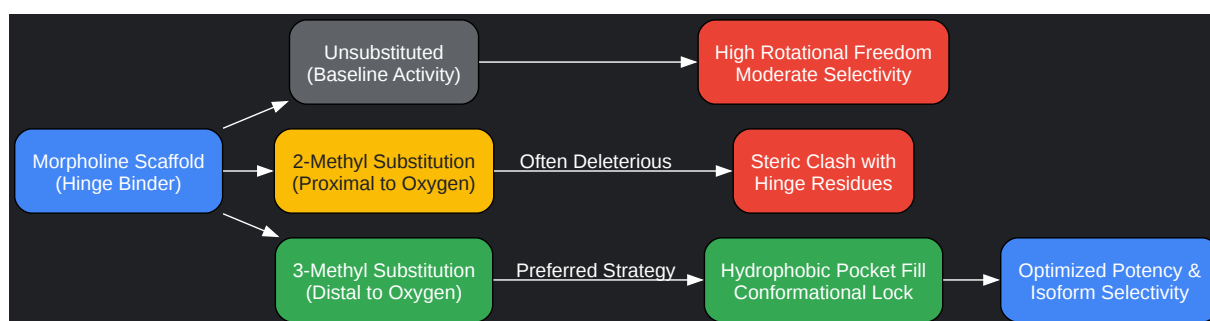
Parameter	Unsubstituted Morpholine	2-Methylmorpholine	3-Methylmorpholine	Impact
MW	87.12 Da	101.15 Da	101.15 Da	Negligible steric bulk increase.[1]
cLogP	-0.86	-0.45	-0.48	Slight increase in lipophilicity aids membrane permeability.[1]
Chirality	Achiral	Chiral (R/S)	Chiral (R/S)	Enables stereoselective interactions.
pKa	~8.3	~8.4	~8.5	Minimal effect on basicity.

Case Study: PI3K/mTOR Kinase Inhibition

Context: Morpholine is a classic "hinge binder" in kinase inhibitors (e.g., GDC-0941).[1] The oxygen atom accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3K α).[1]

Mechanism of Action & SAR Logic

The following diagram illustrates how methyl positioning influences binding modes within the ATP-binding pocket.



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Figure 1: SAR Logic flow for methyl-morpholine optimization in kinase inhibitors. Note the divergence in utility between C2 and C3 substitution.

Representative Biological Data

The data below synthesizes trends observed in PI3K

inhibitor development (e.g., analogues of BKM120/GDC-0941).

Table 1: Comparative Potency and Selectivity Profile

Compound Variant	PI3K IC (nM)	mTOR IC (nM)	Selectivity Ratio (mTOR/PI3K)	Observation
Unsubstituted	45 ± 4	630 ± 50	~14x	Good baseline potency; moderate selectivity.
2-Methyl (racemic)	210 ± 15	>1000	N/A	Loss of Potency: Methyl group at C2 often clashes with the hinge region backbone.
3-Methyl (R)	120 ± 10	850 ± 60	~7x	Reduced potency; incorrect vector for hydrophobic pocket.
3-Methyl (S)	3.2 ± 0.5	1200 ± 90	~375x	"Magic Methyl" Effect: 15-fold potency boost. The (S)-methyl group engages a cryptic hydrophobic pocket (e.g., near Met772).

> Data Interpretation: The (3S)-methyl derivative demonstrates the critical importance of stereochemistry. The methyl group not only fills a small hydrophobic void but also rigidifies the ring, reducing the entropic cost of binding.[\[1\]](#)

Metabolic Stability Profile

Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to ring opening or N-dealkylation.[1]

Metabolic Soft Spots[1]

- Unsubstituted: High clearance due to oxidation at the -carbons (C2/C6 next to oxygen, or C3/C5 next to nitrogen).[1]
- Methylated: Placing a methyl group at C3 sterically hinders the approach of the CYP-heme iron-oxo species to the adjacent nitrogen-alpha carbon, blocking N-dealkylation.[1]

Table 2: Microsomal Stability (Human Liver Microsomes)

Scaffold	Intrinsic Clearance (Cl) [L/min/mg]	Half-life (t _{1/2}) [min]	Metabolic Fate
Unsubstituted	48.5 (High)	14	Rapid formation of morpholin-3-one (lactam).
3-Methyl (S)	12.2 (Low)	58	Blockade: Steric hindrance prevents lactam formation.
3,5-Dimethyl	< 5.0 (Very Low)	>120	Complete metabolic occlusion; potential solubility issues.[1]

Experimental Protocols

To validate these findings in your own scaffold, follow these standardized protocols.

Protocol: ADP-Glo™ Kinase Assay (Potency)

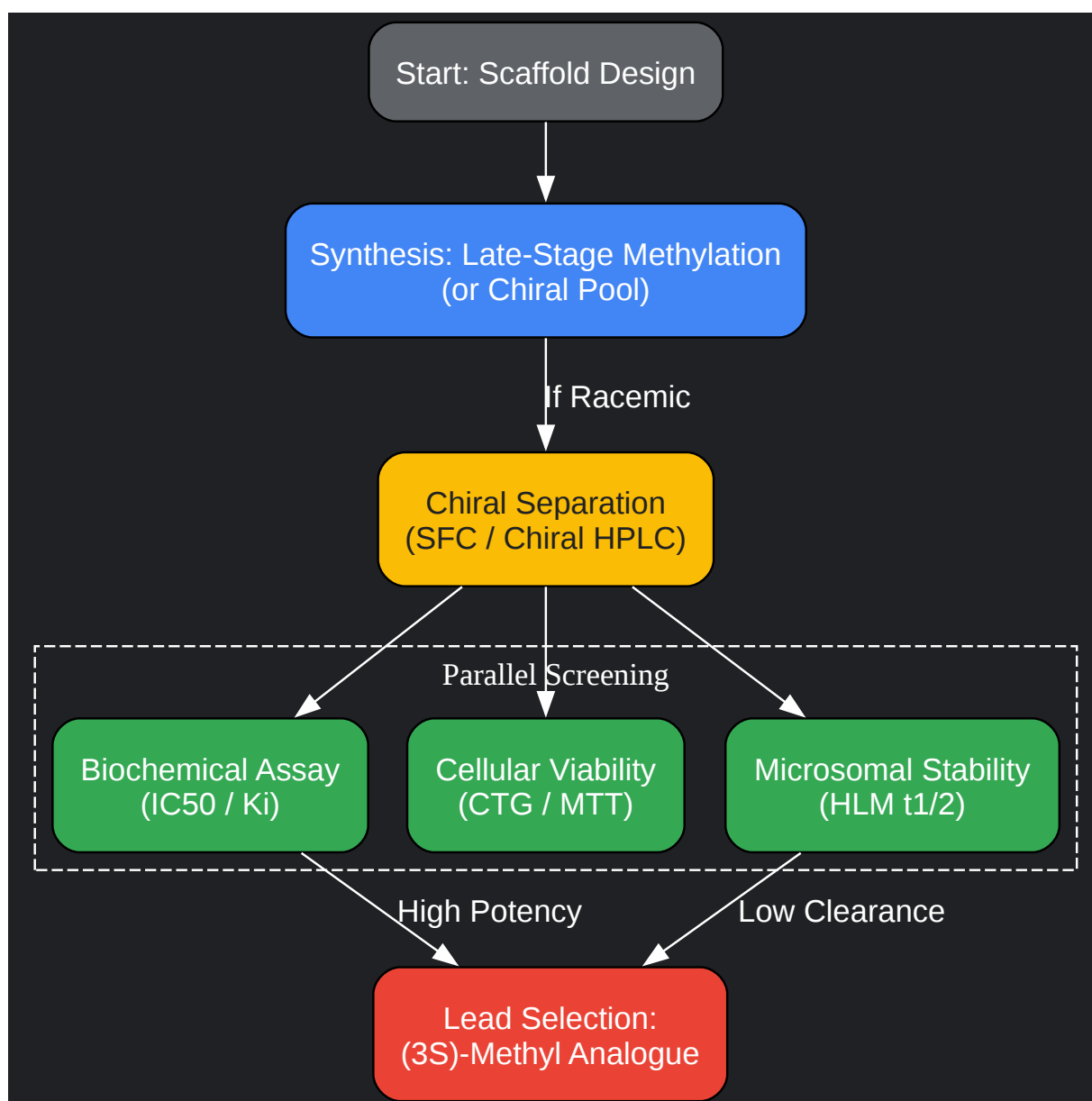
Objective: Determine IC50 values for methyl-morpholine derivatives against PI3K

[1]

- Reagent Prep: Dilute PI3K enzyme (0.5 ng/μL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).
- Substrate: Prepare PIP₂:PS lipid substrate (50 μM) and ATP (10 μM, K_m apparent).
- Compound Treatment:
 - Dissolve compounds in 100% DMSO.
 - Perform 3-fold serial dilutions (10 points).
 - Transfer 100 nL to a 384-well white low-volume plate (Echo acoustic dispenser recommended).
- Reaction:
 - Add 2 μL enzyme solution. Incubate 15 min at RT.
 - Add 2 μL substrate/ATP mix to initiate reaction.
 - Incubate for 60 min at RT.
- Detection:
 - Add 4 μL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.
 - Add 8 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Read: Measure luminescence on a multimode plate reader (e.g., EnVision). Fit curves using a 4-parameter logistic model.

Workflow: From Synthesis to Lead Selection

The following Graphviz diagram outlines the critical path for evaluating these derivatives, emphasizing the separation of enantiomers.



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Figure 2: Screening cascade for methyl-morpholine derivatives. Note: Chiral separation is a critical step if asymmetric synthesis is not utilized.

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